Cas no 1240573-07-2 (2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one)

2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one
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- MDL: MFCD16811434
- インチ: 1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3
- InChIKey: XSBRBYQQZMDLOU-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C)N1CCNC(C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.299
2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423503-5 g |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one |
1240573-07-2 | 5g |
€1106.00 | 2023-04-24 | ||
abcr | AB423503-1 g |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one |
1240573-07-2 | 1g |
€616.10 | 2023-04-24 | ||
abcr | AB423503-1g |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one; . |
1240573-07-2 | 1g |
€616.10 | 2025-03-19 | ||
abcr | AB423503-5g |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one; . |
1240573-07-2 | 5g |
€1106.00 | 2025-03-19 | ||
abcr | AB423503-10g |
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one; . |
1240573-07-2 | 10g |
€1553.30 | 2025-03-19 |
2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
2-methyl-1-(3-methylpiperazin-1-yl)propan-1-oneに関する追加情報
Introduction to 2-Methyl-1-(3-Methylpiperazin-1-yl)propan-1-one (CAS No. 1240573-07-2)
2-Methyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS No. 1240573-07-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and exhibits unique pharmacological properties that make it a valuable candidate for various therapeutic applications.
The chemical structure of 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one consists of a piperazine ring substituted with a methyl group and a propanone moiety. The presence of these functional groups imparts specific chemical and biological activities, which have been the focus of numerous studies. The compound's molecular formula is C9H19N3O, and its molecular weight is approximately 185.26 g/mol.
Recent research has highlighted the potential of 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving serotonin and dopamine signaling pathways. Studies have shown that this compound can modulate the activity of these neurotransmitters, potentially offering new avenues for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological effects, 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators in the inflammatory response. This property makes it a promising candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that the compound has good oral bioavailability and can readily cross the blood-brain barrier, which is crucial for its therapeutic efficacy in neurological disorders. Furthermore, its metabolic stability in liver microsomes suggests that it may have a favorable safety profile in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
The potential applications of 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one extend beyond traditional pharmaceuticals. The compound's unique chemical structure and biological activities make it an attractive candidate for use in combination therapies, where it can enhance the efficacy of existing treatments or reduce their side effects. For example, it may be used in conjunction with selective serotonin reuptake inhibitors (SSRIs) to improve outcomes in patients with treatment-resistant depression.
In conclusion, 2-methyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS No. 1240573-07-2) represents a promising molecule with diverse therapeutic potential. Its ability to modulate neurotransmitter activity and inhibit inflammation makes it a valuable candidate for the development of new drugs targeting neurological disorders and inflammatory conditions. Ongoing research and clinical trials will further elucidate its full therapeutic potential and pave the way for its use in clinical practice.
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